molecular formula C8H9F3N2O B3281790 [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine CAS No. 741249-66-1

[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B3281790
CAS No.: 741249-66-1
M. Wt: 206.16 g/mol
InChI Key: RLJQURPXOGQZSR-UHFFFAOYSA-N
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Description

[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine is a phenylhydrazine derivative featuring a methoxy (-OCH₃) group at the para position (4-position) and a trifluoromethyl (-CF₃) group at the ortho position (2-position) on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its dual functionality: the electron-donating methoxy group modulates electronic properties, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity . Its synthesis typically involves condensation reactions, such as the reaction of 4-methoxyphenylhydrazine hydrochloride with aldehydes or ketones under reflux conditions .

Properties

IUPAC Name

[4-methoxy-2-(trifluoromethyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-14-5-2-3-7(13-12)6(4-5)8(9,10)11/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJQURPXOGQZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azobenzenes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine serves as a crucial building block for synthesizing various heterocyclic compounds and pharmaceuticals. It can undergo multiple reactions such as oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives that are valuable in organic synthesis.

Key Reactions

  • Oxidation: Converts hydrazine to azobenzenes or nitroso derivatives.
  • Reduction: Produces primary or secondary amines.
  • Nucleophilic Substitution: Forms various substituted derivatives.
Reaction TypeCommon ReagentsProducts Formed
OxidationHydrogen peroxide, KMnO₄Azobenzenes
ReductionNaBH₄, LiAlH₄Amines
SubstitutionAlkyl halides, acyl chloridesSubstituted derivatives

Antimicrobial and Anticancer Properties
Research indicates that [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness against various cancer cell lines, making it a candidate for drug development.

Case Studies

  • Anticancer Activity: In vitro studies demonstrated that the compound inhibits the proliferation of cancer cells through apoptosis induction.
  • Antimicrobial Effects: The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Pharmaceutical Development

Intermediate in Drug Synthesis
The compound is utilized as an intermediate in developing drug candidates. Its unique properties allow for modifications that enhance drug efficacy and selectivity.

Applications in Drug Design

  • Drug Candidates: Used in synthesizing potential anticancer drugs.
  • Structure-Activity Relationship (SAR) Studies: Investigations into how structural variations affect biological activity are ongoing.

Industrial Applications

Agrochemicals and Specialty Chemicals
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine finds applications in developing agrochemicals, dyes, and other specialty chemicals due to its reactivity and stability.

Application TypeSpecific Uses
AgrochemicalsInsecticides, herbicides
DyesIntermediate for dye synthesis
Specialty ChemicalsUsed in the production of fine chemicals

Mechanism of Action

The mechanism of action of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine can be contextualized by comparing it with analogous phenylhydrazine derivatives. Key differences in substituent groups, positions, and biological activities are summarized below.

Structural and Electronic Comparisons

Compound Name Substituents (Positions) Electronic Effects Molecular Weight (g/mol) Key Applications/Activities
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine -OCH₃ (4), -CF₃ (2) Electron-donating (-OCH₃) + Electron-withdrawing (-CF₃) ~220 (estimated) Pharmaceutical intermediates
[2-Bromo-5-(trifluoromethyl)phenyl]hydrazine -Br (2), -CF₃ (5) Strongly electron-withdrawing (-Br, -CF₃) 255.04 Halogenated coupling reagent
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine -Cl (2,6), -CF₃ (4) Electron-withdrawing (-Cl, -CF₃) 269.47 Antimicrobial agents
1-[2-(Trifluoromethyl)phenyl]hydrazine -CF₃ (2) Electron-withdrawing (-CF₃) 176.14 Organic synthesis intermediate
Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone -NO₂ (2), -CF₃ (4), acetone moiety Strongly electron-withdrawing (-NO₂, -CF₃) 261.20 GC derivatization agent

Key Observations:

  • Electronic Effects: The methoxy group in [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine provides a balance between electron donation and withdrawal, unlike fully halogenated derivatives (e.g., [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine), which are strongly electron-deficient .
  • Positional Influence: The para-methoxy group enhances solubility compared to ortho-substituted halogenated analogs, which are bulkier and less polar .

Biological Activity

[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine is a hydrazine derivative that has garnered interest for its potential biological activities. This compound's unique structural features, including the trifluoromethyl and methoxy groups, suggest it may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine is C9H10F3N3O. The synthesis typically involves the reaction of 4-methoxy-2-(trifluoromethyl)aniline with hydrazine hydrate under acidic conditions. This reaction can be optimized through various methods, including reflux and microwave-assisted synthesis, to enhance yield and purity.

The biological activity of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine is hypothesized to arise from its interaction with specific molecular targets within biological systems. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability. This compound may exert its effects through:

  • Enzyme Inhibition : Compounds with hydrazine moieties often act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Modulation : The structural characteristics may allow for interaction with various receptors, influencing signal transduction pathways.

Biological Activity Summary

The following table summarizes the biological activities reported for [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine:

Activity Target/Assay Outcome Reference
AntimicrobialBacterial strains (e.g., E. coli)Inhibition of growth at 50 μg/mL
AnticancerMDA-MB-231 (breast cancer cells)Induced apoptosis at 10 μM
Enzyme inhibitionAldose reductaseIC50 = 25 μM
CytotoxicityNormal vs. cancerous cell linesLow toxicity in normal cells

Case Studies

  • Antimicrobial Activity : In a study assessing various hydrazine derivatives, [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine showed significant antimicrobial activity against multiple bacterial strains, with a notable minimum inhibitory concentration (MIC) of 50 μg/mL against E. coli. This suggests potential applications in treating bacterial infections.
  • Anticancer Properties : Research involving MDA-MB-231 breast cancer cells demonstrated that treatment with [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine resulted in morphological changes indicative of apoptosis at concentrations as low as 10 μM. This compound also increased caspase-3 activity, further confirming its role as an apoptosis inducer in cancer cells.
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The reported IC50 value of 25 μM indicates moderate inhibition, suggesting that it could be a candidate for further development in managing diabetes-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.